2,8-Diazaspiro[4.5]decan-4-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
828928-25-2 |
|---|---|
Molecular Formula |
C8H17N3 |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2,8-diazaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C8H17N3/c9-7-5-11-6-8(7)1-3-10-4-2-8/h7,10-11H,1-6,9H2 |
InChI Key |
PBXYCLYYSVQGJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CNCC2N |
Origin of Product |
United States |
Synthetic Methodologies for 2,8 Diazaspiro 4.5 Decane Scaffolds and 4 Amine Derivatization
Overview of Established Synthetic Routes to 2,8-Diazaspiro[4.5]decane Cores
The construction of the 2,8-diazaspiro[4.5]decane core is a key challenge in the synthesis of its derivatives. A prevalent method involves a multi-step sequence starting from commercially available reagents. One common strategy employs a Dieckmann condensation or a related cyclization to form the spirocyclic ketone intermediate.
A frequently cited route begins with 4-piperidone. The synthesis typically involves the protection of the piperidone nitrogen, followed by alkylation and subsequent cyclization reactions to build the second nitrogen-containing ring. For instance, the synthesis of N-acylated 2,8-diazaspiro[4.5]decan-1-one, a precursor to the core scaffold, has been reported.
Another versatile approach involves the use of a key intermediate, 1-benzyl-4-carboxymethyl-4-piperidinyl acetate (B1210297), which can be synthesized from 1-benzyl-4-piperidone. This intermediate can then undergo a series of transformations, including cyclization and reduction, to afford the desired 2,8-diazaspiro[4.5]decane scaffold. The choice of protecting groups for the nitrogen atoms is crucial for the success of these synthetic sequences, with Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) groups being commonly employed due to their stability and ease of removal under specific conditions.
Specific Reaction Pathways for 4-Amine Introduction and Functionalization
Once the 2,8-diazaspiro[4.5]decan-3-one precursor is obtained, the introduction of the amine group at the 4-position can be achieved through several established chemical transformations.
Reductive amination is a primary method for introducing the 4-amine functionality. This typically involves the reaction of the corresponding ketone, 2,8-diazaspiro[4.5]decan-4-one, with an ammonia (B1221849) source in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the desired amine.
Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation over noble metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The choice of reagent and reaction conditions can influence the stereochemical outcome of the reaction, potentially leading to the formation of specific stereoisomers of the 4-amino derivative.
While less direct for the formation of a 4-amino group on a pre-formed decane (B31447) ring, Michael addition can be a key step in the construction of the spirocyclic system itself, which can be later converted to the target amine. For example, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester or ketone can be employed to form one of the heterocyclic rings of the spiro-scaffold. Subsequent cyclization and functional group manipulations would then be required to arrive at the 2,8-diazaspiro[4.5]decan-4-amine.
The formation of a Schiff base, or imine, is a critical intermediate step in many amine syntheses, including reductive amination as discussed previously. In the context of building the spiro-amine scaffold, an intramolecular reaction involving a Schiff base can lead to cyclization. For instance, a suitably functionalized piperidine (B6355638) derivative containing both a ketone or aldehyde and a primary amine could undergo intramolecular Schiff base formation, followed by reduction or further cyclization steps to construct the second ring of the diazaspiro[4.h]decane system.
The Strecker synthesis is a classic method for the synthesis of α-amino acids, which can be adapted for the preparation of α-amino nitriles, precursors to α-amino amines. Applied to a spirocyclic ketone such as 2,8-diazaspiro[4.5]decan-4-one, the Strecker reaction would involve treatment with an alkali metal cyanide (e.g., KCN) and an ammonium (B1175870) salt (e.g., NH₄Cl). This would produce an α-amino nitrile at the 4-position. Subsequent reduction of the nitrile group, for example by catalytic hydrogenation or with a hydride reagent like lithium aluminum hydride (LiAlH₄), would yield the desired this compound.
For example, a common strategy involves the cyclization of a linear precursor containing both the piperidine and the pyrrolidine (B122466) ring fragments. A nucleophilic nitrogen from one fragment can attack an electrophilic site on the other, leading to the formation of the spirocyclic core. The specific nature of the nucleophilic attack and the subsequent ring closure is highly dependent on the chosen synthetic route and the functional groups present in the precursor molecule.
Alkene Functionalization via Dication Pool Strategies for Nitrogen Heterocycles
Modern synthetic chemistry offers innovative approaches to building complex molecular architectures. One such advanced strategy involves the functionalization of alkenes through a "dication pool" method, which presents a potential pathway for constructing nitrogen-containing heterocyclic systems. chimia.ch This strategy decouples alkene activation from nucleophilic substitution, allowing for the use of a wide array of oxidatively sensitive nucleophiles, including amines. chimia.ch
The process begins with the anodic oxidation of a mediator, like thianthrene, which then reacts with an unactivated alkene to generate a dicationic adduct. This "pool" of electrophilic intermediates can then be reacted with various nitrogen nucleophiles in a subsequent step. chimia.ch This method's key advantage is its ability to formally couple simple alkenes with diverse nucleophiles under mild conditions, offering a powerful tool for creating complex amine-containing structures. chimia.ch While specific applications of this dication pool strategy to directly assemble the 2,8-diazaspiro[4.5]decane core are not yet prominent in the literature, its principles offer a promising future direction for the synthesis of such spirocyclic diamines.
Multi-step Cyclization Reactions for Spirocyclic Core Assembly
The assembly of the 2,8-diazaspiro[4.5]decane core is most commonly achieved through multi-step cyclization reactions. These strategies vary in their starting materials and key bond-forming steps, providing chemists with multiple routes to access this important scaffold.
One prominent approach involves the Michael addition of a piperidine-derived enolate to a nitroalkene. organic-chemistry.org For instance, the enolate of a protected 4-piperidinecarboxylate can be added to a substituted nitroalkene. Subsequent reduction of the nitro group to a primary amine, followed by intramolecular cyclization (lactamization), yields a 4-substituted-2,8-diazaspiro[4.5]decan-1-one. organic-chemistry.org This lactam can then serve as a key intermediate for further derivatization.
Another powerful method is the palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides. This process efficiently constructs the diazaspiro[4.5]decane skeleton with an exocyclic double bond by forming three new carbon-carbon bonds in a single, highly regioselective operation. organic-chemistry.org
Intramolecular spirocyclization represents a further strategy. For the related 2,7-diazaspiro[4.5]decane system, a cascade annulation initiated by an intramolecular hydride transfer has been developed. This Lewis acid-catalyzed reaction of ortho-amino-benzylidene-succinimide derivatives yields diastereoselective 2,7-diazaspiro[4.5]decanes-1,3-diones. acs.org Such strategies, focusing on intramolecular bond formation, are key to efficiently building the spirocyclic core.
Finally, [3+2] cycloaddition reactions provide another entry point. The reaction of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones, using a combination of photocatalysis and organocatalysis, can produce 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. libretexts.org
| Starting Materials | Key Reagents/Conditions | Spirocyclic Product Type | Reference |
|---|---|---|---|
| Pipecolate-derived enolate, Nitroalkene | 1. Michael Addition; 2. Hydrogenation (e.g., Ra-Ni); 3. Cyclization | 2,8-Diazaspiro[4.5]decan-1-one | organic-chemistry.org |
| Yne-en-yne, Aryl halide | Pd(OAc)₂-PPh₃ | Diazaspiro[4.5]decane with exocyclic double bond | organic-chemistry.org |
| ortho-Amino-benzylidene-succinimide | Sc(OTf)₃ (Lewis Acid) | 2,7-Diazaspiro[4.5]decane-1,3-dione | acs.org |
| N-Cyclopropylaniline, 2-Methylene-tetrahydronaphtalene-1-one | Photocatalysis, Phosphoric Acid | 2-Amino-spiro[4.5]decane-6-one | libretexts.org |
Post-Synthetic Modifications and Functional Group Interconversions on the 2,8-Diazaspiro[4.5]decane-4-amine Skeleton
Once the core this compound skeleton is assembled, further modifications can be performed to synthesize diverse analogues. These transformations focus on altering the amine moiety or carrying out substitutions on other parts of the molecule.
The interconversion of functional groups is a cornerstone of organic synthesis, allowing for the transformation of one chemical entity into another. youtube.com The amine group at the C4 position of the spirocycle is, in principle, susceptible to both oxidation and reduction reactions.
Standard organic chemistry practices detail the oxidation of primary amines. Depending on the reagents and conditions, primary amines can be oxidized to hydroxylamines, nitroso compounds, or further to nitro compounds. acs.orgnih.gov Reagents such as hydrogen peroxide or peroxy acids are typically employed for these transformations. nih.gov For example, the oxidation of aromatic amines to their corresponding nitro compounds has been achieved using reagents like sodium perborate (B1237305) or in situ-generated performic acid. organic-chemistry.orgacs.org
Conversely, the formation of a primary amine can be accomplished by the reduction of other functional groups. The reduction of amides, often using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or milder, more selective modern reagents, is a common method for amine synthesis. organic-chemistry.org Similarly, the reduction of a nitro group, frequently accomplished with catalytic hydrogenation (e.g., H₂, Pd/C) or metals in acidic media (e.g., Sn, HCl), is a robust route to primary amines. testbook.com
While these are fundamental transformations, specific examples of post-synthetic oxidation of the 4-amine on the 2,8-diazaspiro[4.5]decane skeleton or the reduction of a C4-precursor (like an amide or nitro group) on the fully formed spirocycle are not widely reported in the surveyed literature. Synthetic strategies typically favor installing the amine group in the final step via methods like reductive amination of a ketone precursor.
The nitrogen atoms within the 2,8-diazaspiro[4.5]decane framework are nucleophilic and can readily participate in substitution reactions to form a variety of derivatives. The differential reactivity of the two nitrogen atoms—one in a five-membered ring and the other in a six-membered ring—can be exploited through the use of protecting groups to achieve selective functionalization.
A common modification is N-arylation. For instance, spirodiamines can be reacted with activated aryl halides, such as 2-chloro-5-pyridyl moieties, to furnish monoarylated products. The nitrogens can also react with isocyanates or their equivalents to form urea (B33335) derivatives. This has been demonstrated in the synthesis of potent soluble epoxide hydrolase (sEH) inhibitors, where trisubstituted ureas were formed on the 2,8-diazaspiro[4.5]decane scaffold.
Furthermore, acylation of the nitrogen atoms is a straightforward modification. The synthesis of 2-(acyl)amino-8-substituted-2,8-diazaspiro[4.5]decan-1,3-diones showcases the formation of an amide bond on the spirocyclic system. The spiro-nitrogens can also act as nucleophiles toward activated heterocyclic systems, as seen in the synthesis of CCR4 antagonists where the 2,8-diazaspiro[4.5]decane moiety is appended to a pyrimidine (B1678525) ring. nih.gov
| Spirocyclic Reactant | Electrophile/Reagent | Reaction Type | Product Class | Reference |
|---|---|---|---|---|
| 2,7-Diazaspiro[4.5]decane derivative | 2-Chloro-5-pyridyl moiety | N-Arylation | Monoarylated spirodiamine | |
| 2,8-Diazaspiro[4.5]decane | Isocyanate derivative | Nucleophilic Addition | Trisubstituted urea | |
| 2-Amino-8-substituted-2,8-diazaspiro[4.5]decan-1,3-dione | Acylating agent | N-Acylation | 2-(Acyl)amino derivative | |
| 2,8-Diazaspiro[4.5]decane | Substituted pyrimidine | Nucleophilic Aromatic Substitution | (Diazaspirodecan-yl)pyrimidin-amine | nih.gov |
| Pyrrolopyrimidinone | 2,8-Diazaspiro[4.5]decane (as nucleophile) | Nucleophilic Aromatic Substitution | Pyrrolopyrimidinone with spiro linker |
Medicinal Chemistry Perspectives on 2,8 Diazaspiro 4.5 Decane Based Compounds
Therapeutic Applications and Research Potential of Diazaspiro[4.5]decane Derivatives
Derivatives of 2,8-diazaspiro[4.5]decane have been the subject of extensive research, demonstrating a broad spectrum of pharmacological activities. The inherent structural features of this scaffold have been exploited to synthesize compounds with potential applications in cardiovascular diseases, cancer, inflammatory conditions, and neurological disorders. The ability to introduce diverse substituents at the nitrogen atoms and other positions on the rings allows for the fine-tuning of physicochemical properties and biological activity, making it a privileged structure in drug discovery programs.
The 2,8-diazaspiro[4.5]decane scaffold has been instrumental in the development of orally active glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa) antagonists. nih.govacs.org These agents are crucial in preventing platelet aggregation and thrombus formation, which are key events in arterial occlusive disorders. acs.org GPIIb-IIIa inhibitors work by blocking the final common pathway of platelet aggregation, making them effective antiplatelet agents. wikipedia.org
Researchers have utilized the 2,8-diazaspiro[4.5]decane template to append the necessary acidic and basic pharmacophores required for potent GPIIb-IIIa inhibition. nih.govacs.org This has led to the discovery of several promising compounds, including spiropiperidinyl-γ-lactams, spiropiperidinylimides, spiropiperidinylureas, and spiropiperidinylhydantoins. acs.org
One notable example is the double prodrug CT51464, which demonstrated excellent pharmacokinetic properties across multiple species. nih.gov Its biologically active form, CT50728, showed potent inhibition of platelet aggregation. nih.gov Another compound, CT50787, was used to demonstrate biological activity in mice, a significant step in preclinical development. nih.gov These findings underscore the potential of 2,8-diazaspiro[4.5]decane derivatives as therapeutic agents for cardiovascular diseases. acs.org
Table 1: Investigated 2,8-Diazaspiro[4.5]decane-based Glycoprotein IIb-IIIa Antagonists
| Compound | Type | Key Findings |
|---|---|---|
| CT51464 | Double Prodrug | Excellent pharmacokinetic profile in rats, dogs, and cynomolgus monkeys. nih.gov |
| CT50728 | Active Form | Potent inhibitor of platelet aggregation with an IC50 of 53 nM in citrate (B86180) buffer. nih.gov |
| CT50787 | αIIbβ3 Specific Agent | Demonstrated biological activity and extended bleeding times in mice. nih.gov |
The 2,8-diazaspiro[4.5]decane scaffold has also been explored for its potential in developing novel anticancer agents. nih.govresearchgate.net A series of new 1-thia-4-azaspiro[4.5]decane derivatives, along with their derived thiazolopyrimidine and 1,3,4-thiadiazole (B1197879) thioglycosides, were synthesized and evaluated for their anticancer activity. nih.gov
These compounds were tested against several human cancer cell lines, including hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116). nih.gov The results revealed that many of the synthesized compounds exhibited dose-dependent anticancer activities. nih.gov
Notably, five compounds (7, 9, 14, 18, and 19) showed significant anticancer activity against HCT-116 cells, with IC50 values ranging from 92.2 to 120.1 nM. nih.gov Against PC-3 cancer cells, compounds 14 and 18 demonstrated good anticancer activities. nih.gov These findings highlight the potential of 1-thia-4-azaspiro[4.5]decane derivatives as a promising scaffold for the development of new anticancer drugs. nih.govresearchgate.net
In a separate line of research, a novel small-molecule ENPP1 inhibitor, compound 31, which features a pyrrolopyrimidinone core linked to a 2,8-diazaspiro[4.5]decane moiety, was identified. acs.org This compound exhibited potent inhibition of ENPP1 with an IC50 of 14.68 nM and effectively activated the STING pathway, which is crucial for innate immune responses against cancer. acs.org Compound 31 demonstrated significant antitumor efficacy in syngeneic mouse models without notable toxicity, suggesting its potential for cancer immunotherapy. acs.org
Table 2: Anticancer Activity of Selected 1-Thia-4-azaspiro[4.5]decane Derivatives
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 7 | HCT-116 | 92.2 - 120.1 |
| 9 | HCT-116 | 92.2 - 120.1 |
| 14 | HCT-116, PC-3 | Good activity |
| 18 | HCT-116, PC-3 | Good activity |
| 19 | HCT-116 | 92.2 - 120.1 |
The anti-inflammatory potential of 2,8-diazaspiro[4.5]decane derivatives has been investigated, particularly through the synthesis of 6-aryl-9-substituted-6,9-diazaspiro- nih.govnih.govdecane-8,10-diones. ekb.eg These compounds were evaluated for their analgesic and anti-inflammatory activities in various in-vivo experimental models in mice. ekb.eg
All the tested compounds (1-9) demonstrated a significant reduction in acetic acid-induced writhing, indicating peripheral analgesic effects. ekb.eg Compound 7 was the most potent in this regard, showing a higher percentage of writhing inhibition at both tested doses (12.5 and 25 mg/kg) compared to the reference drug, diclofenac (B195802) sodium. ekb.eg
In the carrageenan-induced hind-paw edema assay, a model for acute inflammation, the 9-methyl acetate (B1210297) derivatives (compounds 1-3) showed the most powerful anti-inflammatory effect. ekb.eg Specifically, compound 1 exhibited a 53.93% maximum protection at 3 hours, which was comparable to the 60.40% protection provided by diclofenac sodium. ekb.eg These results suggest that the 6,9-diazaspiro- nih.govnih.govdecane-8,10-dione scaffold is a promising template for developing new anti-inflammatory agents. ekb.eg
Table 3: Anti-inflammatory Activity of Selected 6,9-Diazaspiro-[4.5]decane-8,10-diones
| Compound | Test | Key Findings |
|---|---|---|
| 7 | Acetic acid-induced writhing | Highest inhibition of writhing at both 12.5 and 25 mg/kg doses. ekb.eg |
| 1 | Carrageenan-induced paw edema | 53.93% maximum protection at 3 hours. ekb.eg |
| 2 & 3 | Hot-plate test (central analgesic) | Significantly raised pain threshold at 30 minutes, comparable to tramadol. ekb.eg |
The 2,8-diazaspiro[4.5]decane scaffold has been identified as a key structural element in the development of compounds with potential neuroprotective effects. Its spirocyclic nature offers stability and a defined three-dimensional structure, which is beneficial for designing drugs targeting neurological disorders. myskinrecipes.com
Research into derivatives of this scaffold has shown promise in modulating biological targets relevant to neurodegenerative diseases. For instance, the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation, is a promising strategy for treating neurodegenerative conditions. researchgate.netresearchgate.net As detailed in the following section, 2,8-diazaspiro[4.5]decan-1-one derivatives have emerged as potent RIPK1 inhibitors. nih.govnih.gov By preventing necroptotic cell death, these compounds could offer a therapeutic avenue for diseases such as Parkinson's and Alzheimer's. researchgate.net
Furthermore, the versatility of the 2,8-diazaspiro[4.5]decane core allows for its incorporation into various molecular frameworks aimed at different neurological targets. This adaptability makes it a valuable platform for the discovery of new treatments for a range of neurological conditions, including depression, anxiety, and schizophrenia. myskinrecipes.com
Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) is a significant therapeutic strategy for diseases involving necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative conditions. nih.govnih.govnih.gov The 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully utilized to develop potent RIPK1 inhibitors. nih.govnih.gov
Through a virtual screening process, researchers identified 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a hit compound. nih.gov Subsequent structural optimization led to a series of 2,8-diazaspiro[4.5]decan-1-one derivatives with potent RIPK1 inhibitory activity. nih.govnih.gov
Among these, compound 41 stood out, exhibiting a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM. nih.govnih.gov Furthermore, compound 41 demonstrated a significant anti-necroptotic effect in a necroptosis model using U937 cells. nih.govnih.gov These findings position compound 41 as a promising lead compound for further structural optimization in the quest for novel RIPK1 inhibitors to treat necroptosis-driven diseases. nih.govnih.gov
Table 4: RIPK1 Inhibition by 2,8-Diazaspiro[4.5]decan-1-one Derivatives
| Compound | Target | IC50 | Key Findings |
|---|---|---|---|
| 8 | RIPK1 | - | Hit compound identified through virtual screening. nih.gov |
| 41 | RIPK1 | 92 nM | Potent inhibitory activity and significant anti-necroptotic effect in U937 cells. nih.govnih.gov |
The 2,8-diazaspiro[4.5]decane scaffold has been employed in the synthesis of potent antagonists for the C-C chemokine receptor 4 (CCR4), a key player in inflammatory responses. nih.gov A series of (2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivatives were synthesized and shown to bind to an extracellular allosteric site on the CCR4 receptor. nih.gov
One of the most potent compounds identified was (R)-N-(2,4-Dichlorobenzyl)-2-(2-(pyrrolidin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine, also known as (R)-(18a). nih.gov This compound displayed high affinity in a radioligand binding assay with a pKi of 8.8 and high functional activity in a GTPγS assay with a pIC50 of 8.1. nih.gov It also showed high activity in a human whole blood actin polymerization assay. nih.gov
A noteworthy finding from this research was the ability of these potent antagonists to induce the endocytosis of the CCR4 receptor. nih.gov They were found to internalize approximately 60% of the cell surface receptors, a characteristic not commonly observed with small molecule antagonists of chemokine receptors. nih.gov This dual action of antagonism and receptor internalization suggests a potential for a more profound and sustained therapeutic effect.
Table 5: CCR4 Antagonist Activity of a 2,8-Diazaspiro[4.5]decane Derivative
| Compound | Assay | Result |
|---|---|---|
| (R)-(18a) | [(125)I]-TARC binding | pKi = 8.8 |
| [(35)S]-GTPγS functional | pIC50 = 8.1 | |
| Human whole blood actin polymerization | pA2 = 6.7 |
Antimicrobial Activity Evaluation
While research into the antimicrobial properties of 2,8-diazaspiro[4.5]decane derivatives is not as extensive as in other therapeutic areas, the broader class of spirocyclic compounds, particularly those incorporating a 1,8-naphthyridine (B1210474) core, has been investigated for antibacterial and antifungal activity. For instance, certain 4-aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-ones have shown good antimicrobial effects. nih.gov Derivatives containing 4-OCH3 and 4-OH substitutions on the benzene (B151609) ring exhibited notable activity, with growth inhibition zones of 15–19 mm at a concentration of 250 ppm. nih.gov The mechanism of action for related quinolone and naphthyridine antibiotics often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. nih.gov
Muscarinic Receptor Agonism/Antagonism Research
The 2,8-diazaspiro[4.5]decane framework has been utilized in the synthesis of compounds targeting muscarinic acetylcholine (B1216132) receptors (mAChRs), which are implicated in various functions of the central and peripheral nervous systems. wikipedia.orgmdpi.com A series of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones were synthesized and evaluated for their muscarinic receptor binding affinity and agonistic activity. nih.gov One compound, 2-methoxy-2,8-diazaspiro[4.5]decane-1,3-dione, was identified as a relatively M1 selective agonist. nih.gov
In another study, 2-(acyl)amino-8-substituted-2,8-diazaspiro[4.5]decan-1,3-diones, structurally related to the muscarinic agonist RS-86, were synthesized. nih.gov While these compounds generally showed lower activity than the parent model, their interaction with muscarinic receptors was analyzed using theoretical molecular descriptors. nih.gov Muscarinic agonists are of interest for their potential to increase smooth muscle tone in the gastrointestinal tract and urinary bladder, as well as for applications in ophthalmology. drugbank.com
Soluble Epoxide Hydrolase (sEH) Inhibition Studies
The 2,8-diazaspiro[4.5]decane scaffold has proven to be a valuable template for the development of potent inhibitors of soluble epoxide hydrolase (sEH). sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties. mdpi.comnih.gov Inhibition of sEH increases the levels of EETs, making it a therapeutic target for conditions like hypertension and inflammation. mdpi.comnih.gov
Researchers identified 2,8-diazaspiro[4.5]decane-based trisubstituted urea (B33335) derivatives as highly potent sEH inhibitors. nih.govresearchgate.net Through docking studies with human and murine sEH crystal structures, it was found that replacing a trifluoromethyl moiety with a trifluoromethoxy group improved the inhibitory activity against murine sEH by avoiding steric hindrance. nih.govresearchgate.net Several of these compounds demonstrated the ability to lower blood pressure in spontaneously hypertensive rats. nih.govresearchgate.net
Table 1: sEH Inhibitory Activity of 2,8-Diazaspiro[4.5]decane Derivatives
| Compound | Modification | Effect on Murine sEH Activity | Reference |
|---|---|---|---|
| 11 | Trifluoromethyl moiety | - | nih.gov |
| 12 | Trifluoromethoxy moiety | Improved inhibitory activity | nih.gov |
Large Tumor Suppressor Kinases 1/2 (LATS1/2) Inhibition for Tissue Regeneration
Inhibition of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2) is a therapeutic strategy being explored for promoting tissue regeneration. acs.orgnih.govbohrium.com LATS1/2 are core components of the Hippo signaling pathway, which regulates cell proliferation and organ size. bohrium.commdpi.com By inhibiting LATS1/2, the transcriptional co-activator Yes-associated protein (YAP) is activated, leading to cell proliferation. acs.orgnih.govnih.gov
While direct examples of 2,8-diazaspiro[4.5]decane-based LATS1/2 inhibitors are not prominent in the provided search results, the field has seen the development of potent and selective small molecule LATS1/2 inhibitors. acs.orgnih.gov For instance, a structure-guided optimization of a screening hit led to a highly selective and orally available tool compound that demonstrated in vivo YAP target gene activation in rodents. acs.orgnih.gov Another identified inhibitor, LPi-1, effectively inhibited LATS1/2 kinase activity and promoted hepatocyte proliferation in vitro and augmented tissue repair in murine models of liver and intestinal injury. nih.gov
Dual μ-Opioid Receptor Agonism and σ1 Receptor Antagonism Research
The development of dual-acting ligands that target both the μ-opioid receptor (MOR) and the sigma-1 (σ1) receptor is an emerging strategy for creating analgesics with improved efficacy and a better safety profile compared to traditional opioids. nih.gov MOR activation is the primary mechanism for opioid analgesia, while σ1 receptor antagonists have been shown to enhance opioid analgesia and have efficacy in neuropathic pain states. nih.govnih.gov
A dual, bispecific compound, WLB-73502, which acts as a σ1 receptor antagonist and a partial MOR agonist, has demonstrated full antinociceptive efficacy in various pain models, with a potency superior or similar to morphine and oxycodone. nih.gov Importantly, it did not produce tolerance after prolonged administration and had a better side-effect profile regarding gastrointestinal and respiratory function. nih.gov While the specific involvement of a 2,8-diazaspiro[4.5]decane core in such dual-acting ligands is not specified in the search results, this area of research highlights a promising direction for pain management.
T-type Calcium Channel Antagonism Research
The 2,8-diazaspiro[4.5]decane scaffold has been explored for the development of T-type calcium channel antagonists. nih.gov Based on a published pharmacophore model for T-type calcium channels, researchers designed and synthesized a series of 2,8-diazaspiro[4.5]decan-1-ones. These compounds were found to be potent inhibitors of T-type calcium channels, albeit with modest selectivity over L-type calcium channels. nih.gov The structure-activity relationship (SAR) of this series was described, demonstrating the potential of this spirocyclic system to target ion channels. nih.gov
Advantages of the Spirocyclic Scaffold in Receptor Binding and Biological Activity
The use of spirocyclic scaffolds, such as the 2,8-diazaspiro[4.5]decane system, offers several distinct advantages in medicinal chemistry, contributing to improved receptor binding and biological activity. tandfonline.comnih.govacs.org
Three-Dimensionality: A primary advantage of spirocycles is their inherent three-dimensional nature. tandfonline.combldpharm.combldpharm.com Unlike flat aromatic systems, the spirocyclic core projects functional groups in multiple dimensions, which can lead to more significant and specific interactions with the three-dimensional binding sites of biological targets like proteins. tandfonline.com
Structural Rigidity and Conformational Control: Spirocycles, particularly those composed of smaller rings, are often rigid or have a limited number of well-defined conformations. tandfonline.com This rigidity can lock a molecule into a bioactive conformation, optimizing the orientation of key binding elements and reducing the entropic penalty upon binding to a receptor. tandfonline.comrsc.org This can result in enhanced potency and selectivity. tandfonline.com
Improved Physicochemical Properties: The introduction of a spirocyclic moiety, which increases the fraction of sp3-hybridized carbons (Fsp3), often leads to improved physicochemical properties. bldpharm.combldpharm.comtandfonline.com This can include increased water solubility, higher basicity, and decreased lipophilicity compared to their non-spirocyclic or aromatic counterparts. bldpharm.comtandfonline.com These improved properties can translate to better pharmacokinetic profiles. tandfonline.com
Metabolic Stability: Spirocyclic scaffolds can enhance the metabolic stability of a compound. bldpharm.com For example, in the development of melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists, replacing a morpholine (B109124) with an azaspirocycle improved metabolic stability. bldpharm.com
Novelty and Intellectual Property: Spirocyclic scaffolds provide access to novel chemical space, which is advantageous for securing intellectual property rights in drug discovery programs. rsc.org
Table 2: Key Advantages of Spirocyclic Scaffolds in Drug Design
| Advantage | Description | Reference |
|---|---|---|
| Enhanced 3D Structure | Projects functional groups in multiple dimensions for better target interaction. | tandfonline.combldpharm.com |
| Conformational Rigidity | Locks the molecule in a favorable conformation for binding, improving potency and selectivity. | tandfonline.comtandfonline.com |
| Improved Physicochemical Properties | Increases Fsp3 character, leading to better solubility and pharmacokinetic profiles. | bldpharm.comtandfonline.com |
| Increased Metabolic Stability | Can reduce metabolic liabilities observed in more flexible or aromatic structures. | bldpharm.com |
| Access to Novel Chemical Space | Offers opportunities for new intellectual property. | rsc.org |
Target Validation and Hit Identification Strategies for 2,8-Diazaspiro[4.5]decane-4-amine Derivatives
The 2,8-diazaspiro[4.5]decane scaffold has emerged as a versatile framework in medicinal chemistry, leading to the discovery of potent and selective modulators of various biological targets. The identification of initial hit compounds and the subsequent validation of their targets are critical steps in the drug discovery process. For derivatives of 2,8-diazaspiro[4.5]decan-4-amine, a range of strategies, from computational screening to systematic chemical exploration, have been successfully employed.
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition
Necroptosis, a form of programmed cell death driven by the kinase activity of RIPK1, is implicated in various inflammatory diseases. To identify novel RIPK1 inhibitors, a virtual screening workflow was utilized, which led to the discovery of a hit compound, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. nih.govresearchgate.net This initial hit served as the foundation for further structural optimization, resulting in a series of potent 2,8-diazaspiro[4.5]decan-1-one derivatives. nih.gov
One of the most promising compounds from this series, compound 41 , demonstrated significant inhibitory activity against RIPK1, with a half-maximal inhibitory concentration (IC₅₀) of 92 nM. nih.govresearchgate.net Target validation was further substantiated by its significant anti-necroptotic effect in a U937 cell model of necroptosis. nih.govresearchgate.net This compound is considered a valuable lead for further optimization in the development of RIPK1 inhibitors. researchgate.net
Table 1: RIPK1 Inhibition by 2,8-Diazaspiro[4.5]decan-1-one Derivative
| Compound | Target | Hit Identification Strategy | Validation Finding |
| Compound 41 | RIPK1 | Virtual Screening & Structural Optimization | IC₅₀ = 92 nM; Significant anti-necroptotic effect |
Soluble Epoxide Hydrolase (sEH) Inhibition
The inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for managing hypertension. Researchers identified 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent sEH inhibitors. nih.govresearchgate.net The hit identification process involved modifying existing scaffolds, and docking studies using human and murine sEH X-ray crystal structures were employed to refine the molecular design. nih.govresearchgate.net These studies revealed potential steric hindrance, guiding the chemical synthesis to improve inhibitory activity. nih.govresearchgate.net
The oral administration of optimized compounds, such as compounds 12 , 20 , and 37 , at a 30 mg/kg dose, effectively reduced blood pressure in spontaneously hypertensive rats, providing in vivo validation of the target. nih.govresearchgate.net
Table 2: sEH Inhibition by 2,8-Diazaspiro[4.5]decane-based Urea Derivatives
| Compound | Target | Hit Identification Strategy | Validation Finding |
| 12, 20, 37 | sEH | Scaffold Modification & Docking Studies | Reduced blood pressure in spontaneously hypertensive rats |
C-C Chemokine Receptor 4 (CCR4) Antagonism
A series of potent 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivatives were synthesized as antagonists for the C-C chemokine receptor 4 (CCR4), which binds to an extracellular allosteric site. nih.gov The hit identification for this series was driven by systematic synthesis and screening. nih.gov
One notable compound, (R)-N-(2,4-Dichlorobenzyl)-2-(2-(pyrrolidin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine, referred to as (R)-(18a) , exhibited high affinity in a radioligand binding assay ([¹²⁵I]-TARC) with a pKi of 8.8 and potent functional activity in a [³⁵S]-GTPγS assay with a pIC₅₀ of 8.1. nih.gov Further validation in a human whole blood actin polymerization assay confirmed its high activity (pA₂ = 6.7). nih.gov A unique finding for these potent antagonists was their ability to induce the internalization of approximately 60% of the cell surface CCR4 receptors. nih.gov
Table 3: CCR4 Antagonism by a 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine Derivative
| Compound | Target | Hit Identification Strategy | Validation Findings |
| (R)-(18a) | CCR4 | Systematic Synthesis & Screening | pKi = 8.8 ([¹²⁵I]-TARC binding); pIC₅₀ = 8.1 ([³⁵S]-GTPγS); pA₂ = 6.7 (whole blood actin polymerization); Induced ~60% receptor endocytosis |
Dual TYK2/JAK1 Inhibition
In the quest for treatments for inflammatory bowel disease, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.gov The hit identification strategy involved a systematic exploration of the structure-activity relationship by incorporating spirocyclic scaffolds based on a known selective TYK2 inhibitor. nih.gov
This approach led to the discovery of compound 48 , which demonstrated excellent potency against TYK2 and JAK1 with IC₅₀ values of 6 nM and 37 nM, respectively. nih.gov Importantly, it showed more than 23-fold selectivity over JAK2, a desirable feature for reducing potential side effects. nih.gov The anti-inflammatory efficacy of compound 48 was validated in an acute ulcerative colitis model, where it proved more potent than the established drug tofacitinib. nih.gov
Table 4: Dual TYK2/JAK1 Inhibition by a 2,8-Diazaspiro[4.5]decan-1-one Derivative
| Compound | Target | Hit Identification Strategy | Validation Findings |
| 48 | TYK2 / JAK1 | Systematic SAR Exploration based on known inhibitor | TYK2 IC₅₀ = 6 nM; JAK1 IC₅₀ = 37 nM; >23-fold selectivity over JAK2; Potent anti-inflammatory efficacy in a murine colitis model |
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibition
A novel series of small-molecule inhibitors of ENPP1, an enzyme involved in regulating the STING pathway for cancer immunotherapy, were identified featuring a pyrrolopyrimidinone core linked by cyclic amines, including 2,8-diazaspiro[4.5]decane. acs.org The design and synthesis of these inhibitors were focused on this specific scaffold to explore structure-activity relationships. acs.org
Compound 31 from this series was a potent ENPP1 inhibitor with an IC₅₀ of 14.68 nM and effectively activated the STING pathway in cellular assays. acs.org In vivo validation in syngeneic mouse models (4T1 and CT26) showed that compound 31 had significant antitumor efficacy without notable toxicity. acs.org
Table 5: ENPP1 Inhibition by a Pyrrolopyrimidinone Derivative with a 2,8-Diazaspiro[4.5]decane Linker
| Compound | Target | Hit Identification Strategy | Validation Findings |
| 31 | ENPP1 | Design & Synthesis of scaffold-specific inhibitors | IC₅₀ = 14.68 nM; Activated STING pathway in vitro; Significant antitumor efficacy in vivo |
Biological Target Identification and Ligand Target Interactions for 2,8 Diazaspiro 4.5 Decane Derivatives
Molecular Mechanisms of Interaction with Biological Targets
The interaction of 2,8-diazaspiro[4.5]decane derivatives with their biological targets is governed by specific molecular interactions that determine their potency and selectivity. Molecular docking simulations and structure-activity relationship (SAR) studies have provided insights into these mechanisms. nih.gov
For instance, in the case of TYK2/JAK1 inhibitors , a 2,8-diazaspiro[4.5]decan-1-one derivative was found to be a potent and selective dual inhibitor. nih.gov Systematic exploration of the SAR by introducing spirocyclic scaffolds led to the discovery of a compound with high potency for TYK2 and JAK1 kinases. nih.gov
With T-type calcium channel antagonists , the design of 2,8-diazaspiro[4.5]decanones was based on a five-feature pharmacophore model. This indicates that the spatial arrangement of key chemical features within the molecule is crucial for effective binding to the channel. The SAR for this series has been described, though specific atomic interactions were not detailed in the provided source.
A study on CCR4 antagonists identified potent 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivatives that bind to an extracellular allosteric site on the receptor. uni.lu This binding was capable of inducing receptor endocytosis, a property not commonly observed with small molecule antagonists of chemokine receptors. uni.lu
Structure Activity Relationship Sar Studies and Computational Approaches for 2,8 Diazaspiro 4.5 Decan 4 Amine Analogs
Comparative Analysis of Structural Analogs and Their Biological Activities
Systematic modifications of the 2,8-diazaspiro[4.5]decane core have yielded a diverse range of analogs with distinct biological activities. The position and nature of substituents on the spirocyclic system are critical determinants of target affinity and functional outcome.
For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.gov Systematic exploration of the SAR by introducing different spirocyclic scaffolds led to the discovery of a derivative, compound 48, which demonstrated high potency with IC50 values of 6 nM and 37 nM for TYK2 and JAK1, respectively. nih.gov In a different context, analogs where the core is part of a 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine structure have been developed as potent antagonists of the C-C chemokine receptor 4 (CCR4). nih.gov One such analog, (R)-N-(2,4-Dichlorobenzyl)-2-(2-(pyrrolidin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine, showed high affinity in binding and functional assays. nih.gov
Further illustrating the scaffold's versatility, other analogs have been investigated as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis. nih.gov Following a virtual screening that identified an initial hit, structural optimization led to a series of 2,8-diazaspiro[4.5]decan-1-one derivatives, with one compound exhibiting an IC50 value of 92 nM against RIPK1. nih.gov Additionally, a series of 2-(acyl)amino-8-substituted-2,8-diazaspiro nih.govnih.govdecan-1,3-diones, structurally related to the muscarinic agonist RS-86, were synthesized and evaluated for their affinity towards muscarinic receptors. nih.gov
The following table summarizes the biological activities of various structural analogs based on the 2,8-diazaspiro[4.5]decane core.
| Compound Class | Target(s) | Key Analog Example | Biological Activity/Potency |
| 2,8-Diazaspiro[4.5]decan-1-one derivatives | TYK2 / JAK1 | Compound 48 | IC50 = 6 nM (TYK2), 37 nM (JAK1) nih.gov |
| 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivatives | CCR4 | (R)-N-(2,4-Dichlorobenzyl)-2-(2-(pyrrolidin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine | pKi = 8.8 (Binding), pIC50 = 8.1 (Functional) nih.gov |
| 2,8-Diazaspiro[4.5]decan-1-one derivatives | RIPK1 | Compound 41 | IC50 = 92 nM nih.gov |
| 2-(Acyl)amino-8-substituted-2,8-diazaspiro nih.govnih.govdecan-1,3-diones | Muscarinic Receptors | Compounds 5a, 5b, 5c | Able to significantly displace ³H-QNB at mM concentration nih.gov |
Strategies for Enhancing Target Selectivity through Structural Modification
Achieving selectivity for a specific biological target over closely related ones is a primary goal in drug design to minimize off-target effects. For analogs of 2,8-diazaspiro[4.5]decan-4-amine, specific structural modifications have proven effective in enhancing target selectivity.
In the development of dual TYK2/JAK1 inhibitors, selectivity against the related JAK2 kinase was a key consideration. The introduction of specific spirocyclic scaffolds was a crucial strategy. This led to the discovery of compound 48, which not only showed excellent potency for TYK2/JAK1 but also exhibited more than 23-fold selectivity over JAK2. nih.gov This suggests that the unique conformational constraints imposed by the spirocyclic system are pivotal for achieving this selectivity profile.
Similarly, in studies of muscarinic agonists based on the related 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffold, alterations to substituents directly influenced receptor selectivity. The parent compound, 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, displayed high affinity for both M1 and M2 muscarinic receptors. nih.gov However, modification of the methyl group at the N2 position led to an increased selectivity in binding affinity for M1 over M2 receptors, although this change also resulted in a loss of M1 agonistic activity. nih.gov This highlights the delicate balance required in structural modifications to enhance selectivity while preserving desired functional activity. Another study noted that substituting an oxygen or carbonyl group at the 1-position with a basic nitrogen atom was not well-tolerated for M1 receptor binding. nih.gov
In Silico Approaches to SAR Elucidation and Drug Design
Computational chemistry provides powerful tools for understanding SAR at a molecular level and for guiding the design of new, more effective compounds.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. This method was integral to the discovery of several potent inhibitors based on the 2,8-diazaspiro[4.5]decane framework.
For the development of RIPK1 inhibitors, a virtual screening workflow was performed to identify new chemical scaffolds, which led to the discovery of an initial hit compound. nih.gov Subsequent docking studies on the optimized 2,8-diazaspiro[4.5]decan-1-one derivatives helped to rationalize their inhibitory activity and guide further structural modifications. nih.govresearchgate.net Similarly, in the pursuit of TYK2/JAK1 inhibitors, molecular docking simulations were employed to understand the binding mode of the compounds within the kinase domain, providing insights into the structural basis for their potency and selectivity. nih.gov The behavior of 2-(acyl)amino-8-substituted-2,8-diazaspiro nih.govnih.govdecan-1,3-dione derivatives as potential muscarinic agonists was also interpreted with the aid of ligand-receptor complex simulations. nih.gov
The 2,8-diazaspiro[4.5]decane core, while rigid, allows for various conformations of its substituent groups. Conformational analysis and flexible ligand docking are crucial for accurately predicting binding modes. These methods account for the fact that both the ligand and, to some extent, the receptor can change shape to achieve an optimal fit.
In the study of potential muscarinic agonists, Molecular Dynamics (MD) simulations of the ligand-receptor complexes were performed. nih.gov These simulations provide a dynamic view of the binding event, allowing researchers to understand the conformational behavior of the ligands within the binding site over time. The insights from these MD simulations were used to compute theoretical molecular descriptors that helped interpret the observed binding affinities. nih.gov When screening for RIPK1 inhibitors, researchers noted the importance of expanding the conformational search space during molecular docking to improve screening accuracy, highlighting the need to consider ligand flexibility. researchgate.net
QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. While a specific QSAR model for this compound itself is not detailed in the provided context, the principles of QSAR were applied in related studies.
For the 2-(acyl)amino-8-substituted-2,8-diazaspiro nih.govnih.govdecan-1,3-dione series, although most compounds were less active than the model compound, the binding behavior of the few active derivatives could be interpreted using "theoretical molecular descriptors." nih.gov These descriptors are numerical representations of the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. By correlating these descriptors with biological activity, a QSAR model can be built. This approach allows for the rationalization of the activity of existing compounds and the prediction of the activity of novel, yet-to-be-synthesized analogs, thereby guiding drug design. nih.govresearchgate.net
Mechanistic Investigations of Biological Activities of 2,8 Diazaspiro 4.5 Decan Based Compounds
Cellular and Subcellular Mechanism Elucidation
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of several kinases. Systematic exploration of their structure-activity relationships has led to the discovery of compounds with significant inhibitory activity against key enzymes in inflammatory pathways.
One such derivative, compound 48 (a 2,8-diazaspiro[4.5]decan-1-one derivative), was identified as a selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.gov This compound demonstrated potent inhibition of both kinases with IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1. nih.gov Notably, it exhibited over 23-fold selectivity for JAK1 over JAK2. nih.gov
Another series of 2,8-diazaspiro[4.5]decan-1-one derivatives has been shown to be potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis. nih.gov Through structural optimization, compound 41 from this series displayed significant inhibitory activity against RIPK1 with an IC₅₀ value of 92 nM. nih.gov
Table 1: Enzyme Inhibition by 2,8-Diazaspiro[4.5]decan-1-one Derivatives
| Compound | Target Enzyme(s) | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 48 | TYK2 | 6 | nih.gov |
| JAK1 | 37 | nih.gov | |
| Compound 41 | RIPK1 | 92 | nih.gov |
Certain compounds in the 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine series, which act as antagonists of the C-C chemokine receptor type 4 (CCR4), have been found to induce receptor endocytosis. nih.gov This is a significant finding, as the ability to induce receptor internalization is not a common feature among small molecule antagonists of chemokine receptors. nih.gov The most potent of these antagonists were capable of internalizing approximately 60% of the CCR4 receptors on the cell surface. nih.gov This action effectively reduces the number of receptors available for ligand binding, thereby diminishing the cellular response to chemokines.
The inhibitory actions of 2,8-diazaspiro[4.5]decan-based compounds on their respective enzyme targets lead to the modulation of downstream cell signaling pathways. For instance, the dual TYK2/JAK1 inhibitor, compound 48 , has been shown to exert its anti-inflammatory effects by regulating the expression of genes under the control of TYK2/JAK1. nih.gov This includes the modulation of the formation of T-helper 1 (Th1), T-helper 2 (Th2), and T-helper 17 (Th17) cells, which are critical drivers of inflammatory responses. nih.gov
Similarly, by inhibiting RIPK1, compounds like 41 can block the necroptosis pathway, a form of programmed cell death that is a significant contributor to various inflammatory diseases. nih.gov This compound demonstrated a notable anti-necroptotic effect in a cellular model using U937 cells. nih.gov
In Vitro Binding and Functional Assays for Target Engagement
The interaction of 2,8-diazaspiro[4.5]decan-based compounds with their molecular targets has been quantified through various in vitro binding and functional assays. For the CCR4 antagonist series, the affinity for the receptor was determined using a [¹²⁵I]-TARC binding assay. One potent example, (R)-N-(2,4-Dichlorobenzyl)-2-(2-(pyrrolidin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine, displayed a high affinity with a pKi of 8.8. nih.gov
The functional consequences of this binding were assessed using a [³⁵S]-GTPγS functional assay, which measures G-protein activation. In this assay, the same compound showed a pIC₅₀ of 8.1. nih.gov Furthermore, its activity was confirmed in a human whole blood actin polymerization assay, yielding a pA₂ value of 6.7. nih.gov
Table 2: In Vitro Assay Data for a CCR4 Antagonist
| Assay | Parameter | Value | Reference |
|---|---|---|---|
| [¹²⁵I]-TARC Binding Assay | pKi | 8.8 | nih.gov |
| [³⁵S]-GTPγS Functional Assay | pIC₅₀ | 8.1 | nih.gov |
| Human Whole Blood Actin Polymerization Assay | pA₂ | 6.7 | nih.gov |
Advanced Cellular Models for Mechanism of Action Studies (e.g., CRISPR Knockouts)
To definitively validate the mechanism of action of 2,8-diazaspiro[4.5]decan-based compounds, advanced cellular models can be employed. The CRISPR/Cas9 gene-editing technology, for example, offers a powerful tool for such validation. nih.gov This system can be used to create knockout cell lines in which the gene for the putative target of a compound is inactivated. nih.gov
For instance, to confirm that the anti-inflammatory effects of compound 48 are mediated through the inhibition of TYK2 and JAK1, one could use CRISPR/Cas9 to generate cell lines lacking either TYK2 or JAK1. If the compound no longer elicits the same cellular response in these knockout cells compared to wild-type cells, it provides strong evidence that its activity is dependent on these specific targets. Similarly, for RIPK1 inhibitors like compound 41 , a RIPK1 knockout cell line would be expected to be resistant to the induction of necroptosis and unresponsive to the compound's effects. While specific studies applying CRISPR knockouts to 2,8-diazaspiro[4.5]decan-4-amine derivatives have not been detailed, this methodology represents a crucial next step in unequivocally elucidating their mechanism of action.
Derivatization and Lead Optimization Strategies for 2,8 Diazaspiro 4.5 Decan 4 Amine Core
Chemical Modification Strategies for Improved Activity and Selectivity
Chemical modifications of the 2,8-diazaspiro[4.5]decane core are pivotal for enhancing biological activity and selectivity. These strategies involve altering the core structure to optimize interactions with biological targets and improve drug-like properties.
A systematic exploration of the structure-activity relationship (SAR) of 2,8-diazaspiro[4.5]decan-1-one derivatives has led to the development of potent and selective dual inhibitors of TYK2/JAK1 kinases. nih.gov By introducing various spirocyclic scaffolds, researchers have been able to significantly improve the potency and selectivity of these compounds. For instance, compound 48 from a study on TYK2/JAK1 inhibitors demonstrated excellent potency with IC50 values of 6 nM and 37 nM for TYK2 and JAK1, respectively. nih.gov This compound also showed over 23-fold selectivity for JAK2 and exhibited enhanced metabolic stability, making it a promising candidate for the treatment of inflammatory bowel disease. nih.gov
The strategic derivatization of the 2,8-diazaspiro[4.5]decane core has also been successful in generating potent antagonists for the CCR4 receptor. These antagonists, which bind to an extracellular allosteric site, have shown high affinity in binding and functional assays. nih.gov The optimization of these derivatives has led to compounds with high activity in human whole blood assays, demonstrating the potential of this scaffold in developing treatments for conditions where CCR4 is implicated. nih.gov
The table below summarizes the activity of a key 2,8-diazaspiro[4.5]decan-1-one derivative. nih.gov
| Compound | Target | IC50 (nM) | Selectivity vs. JAK2 |
| 48 | TYK2 | 6 | >23-fold |
| JAK1 | 37 | >23-fold |
Bioisosteric replacement is a widely used strategy in drug design to improve the physicochemical and pharmacokinetic properties of a lead compound. drughunter.com For a basic center like the amine moiety in 2,8-diazaspiro[4.5]decan-4-amine, bioisosteres can modulate the pKa, reduce off-target effects, and alter the directionality of substituent vectors. cambridgemedchemconsulting.com
While direct bioisosteric replacement examples for the 4-amine position on this specific spirocycle are not extensively documented, general principles suggest several possibilities. The primary amine could be replaced with other basic groups or constrained analogues to fine-tune the compound's properties. For instance, piperazine (B1678402) and its bioisosteres are commonly used to modify pKa and improve metabolic stability. cambridgemedchemconsulting.com The introduction of heterocyclic rings such as triazoles or oxadiazoles (B1248032) can mimic the hydrogen bonding properties of amines while enhancing metabolic stability and selectivity. drughunter.com Such modifications can also eliminate chiral centers, simplifying synthesis and biological evaluation. cambridgemedchemconsulting.com
The table below illustrates potential bioisosteric replacements for a primary amine.
| Original Group | Potential Bioisostere | Rationale for Replacement |
| Primary Amine (-NH2) | 3-aminoazetidine | Elimination of chirality, modulation of pKa. cambridgemedchemconsulting.com |
| Piperazine | Improved physicochemical properties, ease of derivatization. cambridgemedchemconsulting.com | |
| 1,2,4-Triazole | Metabolically stable, mimics hydrogen bonding. drughunter.com |
Prodrug strategies can be employed to overcome challenges such as poor membrane penetration associated with ionizable amino groups under physiological conditions. nih.gov For the this compound core, a prodrug approach could temporarily mask the amine functionality to enhance its delivery to the target site.
Common prodrug strategies for amines involve derivatization into structures that are converted to the active parent drug via enzymatic or chemical means. nih.gov For instance, an N-acyl aminal-based prodrug could be designed to release the parent amine upon enzymatic cleavage by glycosidases or peptidases. nih.gov Another approach is to create ester prodrugs, which can significantly increase skin permeation for transdermal delivery by modifying the lipophilicity of the parent compound. mdpi.com The conversion mechanism for such prodrugs typically involves hydrolysis by esterases present in the skin or blood. The choice of the promoiety is critical and can be tailored to achieve the desired release profile and targeting. nih.govmdpi.com
Fragment-Based and Virtual Screening Approaches for Lead Generation
Fragment-based drug discovery (FBDD) and virtual screening are powerful tools for identifying novel lead compounds. These methods are particularly useful for complex scaffolds like 2,8-diazaspiro[4.5]decane, allowing for the exploration of a vast chemical space to find fragments that bind to a biological target.
Fragment growing is a key strategy in FBDD where a small, weakly binding fragment is elaborated into a more potent, lead-like compound. This process involves adding new substructures to the initial fragment to improve its interactions with the target. whiterose.ac.uk For the this compound core, this could involve identifying a fragment that binds to a specific pocket of the target protein and then systematically growing it to occupy adjacent binding sites.
Linker optimization is crucial when two fragments that bind to different sites on the target are connected. The linker must be designed to maintain the optimal orientation of the fragments without introducing strain. whiterose.ac.uk Reaction-based generative models can be used to explore different linkers and synthetic pathways to connect fragments, ensuring that the resulting molecules are synthetically accessible. whiterose.ac.uk
Rational drug design relies on an understanding of the target structure and its interaction with ligands to guide the design of new inhibitors. nih.gov For spiro compounds, including derivatives of this compound, rational design can be used to develop dual inhibitors or to improve selectivity. nih.gov
Optimal growth vectors are determined by analyzing the binding mode of a fragment in the active site of a target. These vectors indicate the most promising directions for chemical elaboration to achieve stronger binding affinity. By aligning chemical modifications along these vectors, researchers can more efficiently design potent and selective inhibitors. This approach has been successfully used in the development of inhibitors for various targets, including MDM2-CDK4 dual inhibitors based on a spirooxindole scaffold. nih.gov The synthesis of spiro-piperidine derivatives has also been guided by in silico studies to predict their binding modes and antileishmanial activity. nih.gov
Virtual Screening Workflows for Hit Identification
Virtual screening is a powerful computational technique instrumental in modern drug discovery for the efficient identification of new hit compounds from large chemical libraries. This in silico method allows for the rapid assessment of vast numbers of molecules, prioritizing those with the highest likelihood of binding to a specific biological target. For novel scaffolds like this compound, virtual screening workflows serve as a crucial first step in identifying promising starting points for further chemical exploration and lead optimization.
While specific virtual screening campaigns targeting the this compound core are not extensively detailed in published literature, a closely related analog, the 2,8-diazaspiro[4.5]decan-1-one scaffold, has been successfully employed in such a workflow to identify potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). researchgate.netnih.gov The methodology from this study provides a clear and relevant blueprint for how a virtual screening workflow could be effectively designed and executed for the this compound core.
The primary goal of such a workflow is to filter a large database of chemical compounds to find those that are predicted to interact favorably with a chosen protein target. This process typically involves a series of computational steps, including structure-based virtual screening, which relies on the three-dimensional structure of the target protein.
A representative workflow, based on the successful identification of RIPK1 inhibitors, began with the selection of a specific protein target known to be involved in disease pathology. researchgate.netnih.gov Necroptosis, a form of programmed cell death driven by RIPK1, is implicated in various inflammatory diseases, making it a valuable therapeutic target. researchgate.netnih.gov The virtual screening was performed using a large commercial database of compounds to find novel chemotypes that could inhibit RIPK1. researchgate.net
This screening led to the identification of an initial hit compound, which, although not a 2,8-diazaspiro[4.5]decane itself, provided a starting point for structural optimization. Subsequent medicinal chemistry efforts, informed by the initial screening, led to the synthesis and evaluation of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives. researchgate.netnih.gov One of these derivatives, compound 41, emerged as a potent RIPK1 inhibitor with an IC50 value of 92 nM and demonstrated significant anti-necroptotic effects in cell-based assays. researchgate.netnih.gov This successful outcome underscores the power of virtual screening to guide the discovery of novel and potent compounds based on a spirocyclic core.
The general steps and key components of a virtual screening workflow applicable to the this compound core are summarized in the table below.
| Workflow Stage | Description | Example from Analogous Study (RIPK1 Inhibitors) |
| Target Selection & Preparation | Identification and preparation of the 3D structure of the biological target (e.g., a kinase, receptor). This often involves using existing crystal structures from databases like the Protein Data Bank (PDB). | Receptor-Interacting Protein Kinase 1 (RIPK1) was chosen as the target due to its role in necroptosis and inflammatory diseases. researchgate.netnih.gov |
| Compound Library Selection | A large, diverse collection of chemical structures is chosen for screening. These can be commercial databases or custom-designed virtual libraries. | The Chemdiv database was used to screen for potential RIPK1 inhibitors. researchgate.net |
| Molecular Docking | Computational simulation of the binding of each compound in the library to the active or allosteric site of the target protein. A scoring function is used to rank the compounds based on their predicted binding affinity and pose. | Based on co-crystal structures of known RIPK1 inhibitors, a virtual screening was performed to identify potential inhibitors. researchgate.net |
| Hit Identification & Filtering | The top-scoring compounds from the docking simulation are selected as "hits". These may be further filtered based on criteria like chemical diversity, drug-likeness (e.g., Lipinski's rules), and visual inspection of the binding mode. | The screening identified 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a promising hit compound. researchgate.netnih.gov |
| Experimental Validation | The most promising virtual hits are synthesized or purchased and then tested in biological assays (e.g., enzyme inhibition assays, cell-based assays) to confirm their activity. | The initial hit led to the optimization and synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives, resulting in the identification of compound 41 as a potent inhibitor. researchgate.netnih.gov |
This structured approach, combining computational screening with subsequent empirical validation, represents an efficient strategy for discovering novel bioactive molecules. By applying a similar workflow, researchers can effectively explore the chemical space around the this compound core to identify promising hits for a wide range of biological targets.
Advanced Analytical Techniques in the Research of 2,8 Diazaspiro 4.5 Decan 4 Amine
Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are fundamental for elucidating the molecular structure of novel compounds. While specific experimental data for 2,8-Diazaspiro[4.5]decan-4-amine is not extensively available in public literature, the characterization of its derivatives provides insight into the expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For derivatives of 2,8-diazaspiro[4.5]decane, ¹H and ¹³C NMR spectra would reveal characteristic signals for the spirocyclic core and any substituents. For instance, in a related compound, 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the proton and carbon signals for the spirocyclic system have been explicitly assigned. nih.gov The chemical shifts in the NMR spectra of this compound would be influenced by the electron-donating primary amine at the C4 position.
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic N-H stretching vibrations for the primary and secondary amine groups, typically in the region of 3300-3500 cm⁻¹. C-N stretching vibrations would also be observable. In the case of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the IR spectrum clearly shows the N-H stretching of the amide at 3143.9 cm⁻¹ and C-N stretching at 1141.0 cm⁻¹ and 1118.9 cm⁻¹. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its elemental composition. For example, the high-resolution mass spectrum of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione showed a calculated m/z of 257.1285 for the [M-H]⁺ ion, with the obtained value being 257.1287, confirming its identity. nih.gov
A summary of representative spectroscopic data for a related diazaspiro compound is presented below.
Table 1: Representative Spectroscopic Data for 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
| Technique | Observed Features |
|---|---|
| ¹H NMR (600 MHz, DMSO-d₆) | δ 1.70-1.75 (m, 4H), 1.93 (td, 2H), 2.18 (qd, 2H), 2.57 (tt, 1H), 2.73 (s, 3H, CH₃), 7.19 (m, 1H), 7.24 (m, 2H), 7.30 (t, 2H), 10.73 (s, 1H, NH) ppm |
| ¹³C NMR (150 MHz, DMSO-d₆) | δ 23.1 (CH₃), 28.5, 30.1, 41.5, 61.6 (C₅), 126.0, 126.6, 128.3, 146.4, 155.1 (C=O), 177.3 (C=O) ppm |
| IR (mull) | ν 3143.9 (>N-H)amide, 2923.6 (C-H)sp², 2856.1 (C-H)sp³, 1764.6 (C=O)amide, 1707.5 (C=O)amide cm⁻¹ |
| HRMS (m/z) | Calculated for C₁₅H₁₈N₂O₂ [M-H]⁺: 257.1285, Found: 257.1287 |
Data sourced from Reference nih.gov
Chiral Separation and Enantiomeric Purity Determination (e.g., Chiral HPLC)
Due to the presence of a chiral center at the C4 position, this compound exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical, as they may exhibit different biological activities.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating enantiomers. rsc.org This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. rsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a variety of chiral compounds, including amines. rsc.orgnih.gov For the separation of basic amines like this compound, the mobile phase often includes a basic additive, such as diethylamine, to improve peak shape and achieve baseline separation. nih.gov In some cases, pre-column derivatization with a chiral derivatizing agent can be employed to form diastereomers, which can then be separated on a standard achiral column. rsc.orgresearchgate.net
The development of a chiral HPLC method for this compound would involve screening various CSPs and mobile phase compositions to achieve optimal separation. The enantiomeric purity, or enantiomeric excess (% ee), can then be determined by integrating the peak areas of the two enantiomers.
Table 2: General Approaches for Chiral HPLC Method Development for Amines
| Parameter | Considerations |
|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® series), protein-based, or cyclodextrin-based CSPs are common choices. rsc.orgmdpi.com |
| Mobile Phase | Normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), or polar organic modes can be used. rsc.orgnih.gov |
| Additives | Basic additives (e.g., diethylamine) for basic analytes or acidic additives (e.g., trifluoroacetic acid) for acidic analytes are often necessary to improve peak shape and resolution. nih.gov |
| Derivatization | Pre-column derivatization with a chiral reagent can be used to form diastereomers, facilitating separation on an achiral phase. researchgate.net |
Absolute Stereochemical Configuration Determination (e.g., X-ray Crystallography)
Determining the absolute three-dimensional arrangement of atoms, or absolute configuration, at the chiral center is crucial for understanding the structure-activity relationship.
X-ray Crystallography is considered the gold standard for determining the absolute configuration of a chiral molecule. bruker.com This technique requires the formation of a single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the spatial arrangement of atoms in the molecule. For a derivative of a related spiro compound, 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, X-ray crystal structure analysis was successfully used to determine its absolute configuration as S. nih.gov The crystal structure of another related compound, 3-(4-chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, has also been determined, revealing a chair conformation for the cyclohexyl ring. nih.gov
Table 3: Crystallographic Data for a Representative Diazaspiro Compound
| Compound | 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Structural Feature | The cyclohexyl ring adopts an ideal chair conformation. |
| Intermolecular Interactions | N—H···O hydrogen bonds link molecules into centrosymmetric dimers. |
Data sourced from Reference nih.gov
Vibrational Circular Dichroism (VCD) for Stereocenter Assignment
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since enantiomers have mirror-image VCD spectra (equal intensity, opposite sign), VCD can be used to determine the absolute configuration of a molecule in solution, which is a significant advantage over X-ray crystallography that requires solid crystals.
The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum calculated for a specific enantiomer using quantum chemical methods, such as density functional theory (DFT). A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. VCD can also be used to determine the enantiomeric purity of a sample by creating a calibration curve of VCD signal intensity versus enantiomeric excess. nih.gov
Metabolite Identification and Profiling (e.g., LC-MS/MS, Isotope Labeling, Computational Modeling)
Understanding the metabolic fate of a compound is essential in drug discovery and development. This involves identifying and quantifying the metabolites formed in biological systems.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary tool for metabolite identification and profiling. This technique separates the metabolites from a biological matrix (e.g., plasma, urine, microsomes) by LC, and then MS/MS is used to determine their mass and fragmentation patterns, which helps in elucidating their structures. Studies on 2,8-diazaspiro[4.5]decane-based urea (B33335) derivatives have shown that this class of compounds can be metabolized, and their pharmacokinetic properties can be evaluated.
Isotope Labeling is a technique used to trace the metabolic pathways of a compound. By replacing one or more atoms in the parent molecule with a stable isotope (e.g., ¹³C, ¹⁵N, ²H), the resulting metabolites will also contain the isotopic label, making them easily distinguishable from endogenous molecules by mass spectrometry. This aids in the confident identification of drug-related material in complex biological samples.
Computational Modeling , such as docking studies with metabolic enzymes (e.g., cytochrome P450s), can help predict potential sites of metabolism on a molecule. This information can guide the search for metabolites in experimental studies.
The metabolism of this compound would likely involve modifications to the amine groups and the spirocyclic core. Common metabolic reactions for amines include N-dealkylation, N-oxidation, and conjugation with glucuronic acid or sulfate. The spirocyclic rings may undergo hydroxylation.
Q & A
Basic: What are the standard synthetic methodologies for preparing 2,8-Diazaspiro[4.5]decan-4-amine and its derivatives?
Methodological Answer:
The synthesis typically involves multi-step routes, including spirocyclization and functional group modifications. For example, tert-butyl-protected intermediates are used to stabilize reactive amines during synthesis, followed by deprotection under acidic conditions (e.g., HCl) to yield the final compound . Key steps may involve:
- Spirocyclization : Using ketones or aldehydes to form the spirocyclic core.
- Protection/Deprotection : Boc (tert-butoxycarbonyl) groups are often employed to protect amines, as seen in tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate derivatives .
- Salt Formation : Hydrochloride salts are common for improved stability, achieved via treatment with HCl .
Reference: .
Basic: How is the structural integrity of this compound confirmed in synthetic chemistry?
Methodological Answer:
Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) to verify spirocyclic geometry and amine proton environments. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves absolute stereochemistry for chiral derivatives . For hydrochloride salts, elemental analysis ensures stoichiometric Cl⁻ content . Example
- ¹H NMR : Peaks at δ 3.2–4.0 ppm for sp³-hybridized N–H protons.
- MS (ESI+) : [M+H]⁺ peaks aligned with calculated molecular weights (e.g., C₈H₁₅ClN₂O for hydrochloride salts) .
Reference: .
Advanced: How can researchers optimize the synthesis of this compound derivatives to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Palladium or nickel catalysts for spirocyclization steps to reduce side products.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for Boc deprotection.
- Purification Techniques : Reverse-phase HPLC or recrystallization from ethanol/water mixtures to isolate high-purity hydrochloride salts (>98%) .
- Reaction Monitoring : In-situ FTIR or TLC to track intermediate formation and adjust reaction conditions dynamically.
Reference: .
Advanced: What strategies are employed to analyze and resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer:
Contradictions often arise from assay variability or compound stability. To address this:
- Replicate Experiments : Perform triplicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Stability Testing : Use LC-MS to verify compound integrity during biological assays (e.g., detect hydrolysis or oxidation byproducts) .
- Statistical Analysis : Apply ANOVA or t-tests to compare activity across batches, ensuring p < 0.05 for significance.
Example: In glycoprotein IIb-IIIa antagonist studies, discrepancies in IC₅₀ values were resolved by controlling humidity during compound storage .
Reference: .
Basic: What analytical techniques are recommended for assessing the purity of this compound hydrochloride salts?
Methodological Answer:
- HPLC : C18 columns with UV detection at 254 nm; retention times compared to reference standards.
- Elemental Analysis : Verify %C, %H, %N, and %Cl (e.g., C₈H₁₅ClN₂O requires 50.39% C, 7.93% H, 14.68% N) .
- Melting Point Determination : Sharp melting points (e.g., 185.5°C for hydrochloride salts) indicate purity .
- Karl Fischer Titration : Quantify residual water (<0.5% w/w).
Reference: .
Advanced: How does the introduction of substituents on the spirocyclic scaffold influence the biological activity of this compound derivatives?
Methodological Answer:
Substituents modulate activity via steric, electronic, and solubility effects:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance receptor binding affinity by increasing electrophilicity. Example: Chloro-substituted derivatives showed 10-fold higher glycoprotein IIb-IIIa inhibition than unsubstituted analogs .
- Hydrophobic Groups (e.g., methyl) : Improve membrane permeability but may reduce aqueous solubility.
- Stereochemistry : R-configuration at the spirocyclic center increased target engagement in kinase assays .
SAR studies should systematically vary substituents and assay activity under controlled conditions.
Reference: .
Basic: What are the key considerations when designing experiments to evaluate the stability of this compound under varying pH conditions?
Methodological Answer:
- Buffer Selection : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to cover physiological and extreme conditions.
- Temperature Control : Conduct studies at 25°C (ambient) and 37°C (physiological).
- Analytical Endpoints : Quantify degradation products via LC-MS and monitor parent compound loss over time.
Example: Hydrolysis of the spirocyclic ring is accelerated at pH < 3, requiring acid-resistant formulations for oral delivery .
Reference: .
Advanced: In computational modeling, how is the conformational flexibility of this compound addressed to predict binding affinities?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to sample low-energy conformers .
- Docking Studies : Use flexible docking algorithms (e.g., AutoDock Vina) to account for spirocyclic ring puckering.
- QM/MM Calculations : Assess electronic effects of substituents on binding energy (e.g., chloro groups increase charge transfer interactions) .
Example: MD simulations of 8-[2-azanyl-3-chloranyl-pyridinyl] derivatives revealed a preference for chair-like conformations in the active site .
Reference: .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
